(2R,3S)-3-Methyl-5-hexene-2-sulfonamide
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Overview
Description
(2R,3S)-3-Methyl-5-hexene-2-sulfonamide is an organic compound characterized by its unique structural features, including a hexene backbone with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Methyl-5-hexene-2-sulfonamide typically involves the reaction of 3-methyl-5-hexene with sulfonamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the sulfonamide, followed by the addition of the 3-methyl-5-hexene. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-Methyl-5-hexene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
(2R,3S)-3-Methyl-5-hexene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R,3S)-3-Methyl-5-hexene-2-sulfonamide exerts its effects involves the interaction of the sulfonamide group with specific molecular targets. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-Methyl-5-hexene-2-amine: Similar structure but with an amine group instead of a sulfonamide.
(2R,3S)-3-Methyl-5-hexene-2-sulfonic acid: Oxidized form of the compound with a sulfonic acid group.
Uniqueness
(2R,3S)-3-Methyl-5-hexene-2-sulfonamide is unique due to its specific stereochemistry and the presence of both a hexene backbone and a sulfonamide group. This combination of features makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C7H15NO2S |
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Molecular Weight |
177.27 g/mol |
IUPAC Name |
3-methylhex-5-ene-2-sulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-4-5-6(2)7(3)11(8,9)10/h4,6-7H,1,5H2,2-3H3,(H2,8,9,10) |
InChI Key |
OCSITWXGPHLSLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)C(C)S(=O)(=O)N |
Origin of Product |
United States |
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